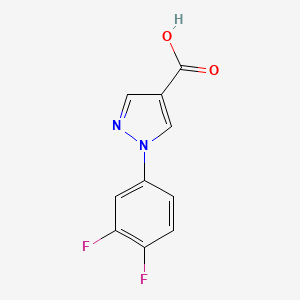

1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQODYEIWDSLJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C=N2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal structure and X-ray diffraction of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in determining and analyzing the crystal structure of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid. As a molecule of significant interest in medicinal chemistry, understanding its three-dimensional structure at an atomic level is paramount for rational drug design and development. Pyrazole-based compounds are recognized as privileged scaffolds in drug discovery, appearing in numerous approved drugs for a wide range of diseases.[1][2][3] The inclusion of a difluorophenyl group can enhance metabolic stability and binding affinity, making this particular derivative a promising candidate for further investigation.[4][5]

This document will detail the necessary steps from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and the interpretation of the resulting structural data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the success and resolution of the X-ray diffraction experiment.[6]

Proposed Synthesis Route

While various synthetic pathways to pyrazole-4-carboxylic acids exist, a common and effective method involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound. For the target molecule, a plausible route starts with the reaction of (3,4-difluorophenyl)hydrazine with a suitable three-carbon building block containing the carboxylic acid functionality (or a precursor).

A general synthetic scheme is outlined below:

-

Step 1: Synthesis of the Pyrazole Ring. Reaction of (3,4-difluorophenyl)hydrazine with ethyl 2-formyl-3-oxobutanoate (or a similar precursor) in a suitable solvent like ethanol, often under reflux.

-

Step 2: Hydrolysis of the Ester. The resulting ethyl ester of the pyrazole carboxylic acid is then hydrolyzed, typically using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the desired carboxylic acid.

The purity of the final compound must be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization Protocol: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction can be a process of trial and error. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Recommended Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) at room temperature to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a solvent in which it is readily soluble (the "precipitating solvent").

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the precipitating solvent.

-

Over time, the anti-solvent vapor will diffuse into the precipitating solvent, reducing the solubility of the compound and promoting slow crystallization.

-

-

Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling can induce crystallization.

-

The choice of solvent is critical and often requires screening a variety of options.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The technique relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which is a direct consequence of the arrangement of atoms within the crystal.[9]

Experimental Workflow

The process of data collection can be broken down into several key steps, as illustrated in the diagram below.

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a modern diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality structure.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the thousands of measured reflections and applying corrections for various experimental factors (e.g., Lorentz and polarization effects). The output is a file containing the Miller indices (h,k,l) and the intensity for each reflection.

Crystal Structure Solution and Refinement

Solving the crystal structure is akin to solving a complex puzzle. The goal is to use the diffraction data to determine the positions of all atoms within the unit cell.

Caption: Workflow for Crystal Structure Solution and Refinement.

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. This defines the symmetry operations that relate the atoms within the unit cell.

-

Structure Solution (The Phase Problem): The measured intensities are the amplitudes of the diffracted waves, but the phase information is lost. "Direct methods" or "Patterson methods" are computational techniques used to estimate the initial phases and generate an initial electron density map.

-

Model Building and Refinement: From the initial electron density map, the positions of the heavier atoms (C, N, O, F) can be identified. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically located from difference Fourier maps and refined.

Analysis of the Crystal Structure of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

While the specific crystal structure for this compound is not publicly available as of this writing, we can predict the key structural features that would be analyzed, based on known structures of similar pyrazole carboxylic acids.[10][11]

Crystallographic Data Summary (Hypothetical)

The final output of a successful structure determination is a crystallographic information file (CIF), which contains all the data about the crystal structure. A summary table would typically be presented as follows:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₆F₂N₂O₂ |

| Formula Weight | 224.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.61 g/cm³ |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (Goof) | ~1.0 |

Intramolecular Geometry

The analysis would confirm the expected molecular connectivity. Key points of interest would be:

-

Planarity: The pyrazole ring is aromatic and therefore expected to be planar. The dihedral angle between the pyrazole ring and the difluorophenyl ring is crucial as it defines the overall conformation of the molecule. This angle is a result of a balance between steric hindrance and electronic effects.

-

Bond Lengths and Angles: These would be compared to standard values for similar functional groups to identify any unusual strain or electronic effects. The C-F bond lengths and the geometry of the carboxylic acid group would be of particular interest.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal is governed by non-covalent interactions. These interactions are fundamental to the crystal's stability and its physical properties.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form hydrogen-bonded dimers or chains. For example, a common motif is the formation of a cyclic dimer between the carboxylic acid groups of two molecules.

-

Halogen Bonding and Other Interactions: The fluorine atoms of the difluorophenyl ring can participate in weaker C-H···F hydrogen bonds or F···F interactions, which will further stabilize the crystal packing.

-

π-π Stacking: The aromatic pyrazole and difluorophenyl rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing to the overall lattice energy.

Implications for Drug Development

The detailed structural information obtained from SC-XRD is invaluable for drug development professionals.

-

Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism. Different polymorphs can have significantly different physical properties, including solubility, dissolution rate, and stability, which can impact the bioavailability and shelf-life of a drug. A thorough structural analysis is the first step in identifying and characterizing different polymorphs.

-

Structure-Activity Relationship (SAR): The precise conformation of the molecule and its hydrogen bonding patterns provide critical insights for SAR studies. This information can be used to design new analogues with improved binding affinity to a biological target.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions helps in understanding the material's mechanical properties and in designing suitable formulations for drug delivery.

Conclusion

The determination of the crystal structure of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid through single-crystal X-ray diffraction is a critical step in its development as a potential therapeutic agent. This in-depth guide outlines the necessary experimental and analytical framework, from the foundational steps of synthesis and crystallization to the detailed interpretation of the three-dimensional atomic arrangement. The resulting structural insights into molecular conformation, intermolecular interactions, and crystal packing are essential for advancing our understanding of its physicochemical properties and for guiding the rational design of future pharmaceuticals.

References

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. De Gruyter. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

-

N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. PubMed. Available at: [Link]

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

-

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. NextSDS. Available at: [Link]

-

Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. NIH. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. NIH. Available at: [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

-

Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]

-

A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. ACS Publications. Available at: [Link]

-

What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. AZoM.com. Available at: [Link]

-

Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed. Available at: [Link]

-

X-ray Diffraction Data Analysis by Machine Learning Methods—A Review. MDPI. Available at: [Link]

-

X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epj-conferences.org [epj-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]

In Vitro Baseline Studies: A Technical Guide for 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Date: March 25, 2026

Abstract

This technical guide provides a comprehensive framework for conducting foundational in vitro studies on the novel compound 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, step-by-step approach to characterizing the compound's baseline activity, target engagement, and cellular effects. By integrating established protocols with expert insights, this guide emphasizes the importance of building a robust and reproducible dataset, which is critical for making informed decisions in early-stage drug discovery. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reliable data to support further preclinical and clinical development.

Introduction: The Significance of Rigorous Baseline In Vitro Profiling

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. A significant portion of this journey relies on the meticulous and systematic characterization of the compound's biological activity in vitro. For 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, a molecule with potential therapeutic applications, establishing a robust baseline in vitro profile is not merely a preliminary step but the very foundation upon which its entire development program will be built.

The primary objectives of these initial studies are threefold:

-

To Establish Fundamental Physicochemical and Biological Properties: Understanding the compound's solubility, stability, and potential for non-specific interactions is crucial for designing meaningful biological assays and interpreting the resulting data.

-

To Identify and Validate Biological Targets: Determining the specific molecular targets with which the compound interacts is key to elucidating its mechanism of action.

-

To Characterize Cellular Activity: Moving beyond purified proteins to cell-based assays provides a more physiologically relevant context to assess the compound's functional effects.

This guide will walk you through a series of logical, interconnected experiments designed to build a comprehensive understanding of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid. Each protocol is presented with not just the "how" but also the "why," reflecting a deep understanding of the nuances of early-stage drug discovery.

Foundational Physicochemical and Biochemical Characterization

Before delving into complex biological assays, it is imperative to understand the fundamental properties of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid. These initial experiments are designed to ensure data quality and prevent common pitfalls in later stages.

Aqueous Solubility and Stability Assessment

A compound's solubility and stability in aqueous buffers are critical parameters that can significantly impact the accuracy and reproducibility of in vitro assays.

Expertise & Experience: Poor solubility can lead to an underestimation of a compound's potency, while instability can result in a loss of active compound over the course of an experiment. Therefore, these assessments are not just a formality but a critical prerequisite for all subsequent biological testing.

Trustworthiness: The following protocol for kinetic solubility assessment using nephelometry is a widely accepted industry standard that provides a reliable measure of a compound's tendency to precipitate in aqueous solutions.

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS), pH 7.4, to a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Nephelometry Reading: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Data Presentation: Expected Solubility and Stability Profile

| Parameter | Assay Condition | Result | Interpretation |

| Kinetic Solubility | PBS, pH 7.4, 1% DMSO | Hypothetical: 75 µM | The compound is sufficiently soluble for most initial cell-free and cell-based assays. |

| Stability | PBS, pH 7.4, 37°C, 24 hours (assessed by HPLC) | Hypothetical: >95% | The compound is stable under typical assay conditions. |

Target Identification and Validation

With a foundational understanding of the compound's physicochemical properties, the next logical step is to identify its biological target(s). Given the pyrazole carboxylic acid scaffold, a common motif in inhibitors of various enzymes, an initial screen against a panel of relevant enzyme targets is a rational starting point.

Initial Target Screening: Kinase Inhibition Profiling

Expertise & Experience: The pyrazole core is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. Therefore, a broad kinase panel screen is a high-yield initial step to identify potential targets.

Authoritative Grounding: The use of kinase inhibitor panels is a standard industry practice for both primary target identification and off-target liability assessment. For a comprehensive overview of kinase inhibitor discovery, see the work of Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.

Experimental Protocol: Broad-Panel Kinase Screen (Example using a commercial service)

-

Compound Submission: Provide a sample of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid at a high concentration (e.g., 10 µM) to a reputable contract research organization (CRO) offering kinase screening services (e.g., Eurofins DiscoverX, Promega).

-

Assay Principle: The CRO will typically use a competitive binding assay format (e.g., KINOMEscan™) or an enzymatic activity assay to measure the compound's effect on a large panel of kinases (e.g., >400 kinases).

-

Data Analysis: The results are usually reported as the percent inhibition at the tested concentration. Hits are identified as kinases that are significantly inhibited by the compound.

Mandatory Visualization: Kinase Screening Funnel

Caption: A logical workflow for identifying and validating kinase targets.

Dose-Response and Potency Determination

Once primary hits are identified from the broad-panel screen, the next step is to determine the compound's potency against these targets by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Trustworthiness: A full dose-response curve provides a more robust measure of a compound's potency than a single-point screen and helps to identify potential artifacts such as assay interference or poor solubility at high concentrations.

Experimental Protocol: IC50 Determination using an ADP-Glo™ Kinase Assay

-

Reagents:

-

Kinase of interest (e.g., a hit from the primary screen)

-

Substrate for the kinase

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Assay Plate Preparation: In a 384-well plate, add the kinase and substrate in the appropriate assay buffer.

-

Compound Addition: Add serial dilutions of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid (e.g., from 100 µM to 1 nM) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 1 hour at room temperature).

-

Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Signal Reading: Read the luminescence on a plate reader.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for Primary Kinase Hits

| Kinase Target | IC50 (nM) | Hill Slope | R² |

| Kinase A | 50 | 1.1 | 0.99 |

| Kinase B | 250 | 0.9 | 0.98 |

| Kinase C | >10,000 | N/A | N/A |

Cellular Assays: Assessing Functional Effects

While cell-free assays are essential for determining direct target engagement and potency, cell-based assays are critical for understanding a compound's effects in a more physiologically relevant context. These assays can provide insights into cell permeability, target engagement in a cellular environment, and downstream functional consequences.

Cellular Target Engagement

Expertise & Experience: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid efflux. Therefore, directly measuring target engagement within intact cells is a crucial validation step.

Authoritative Grounding: The NanoBRET™ Target Engagement Assay is a well-established method for quantifying compound binding to specific protein targets in living cells. For more details on this technology, refer to Vasta, V. et al. (2018). Quantitative, real-time analysis of protein-ligand binding in live cells. Cell Chemical Biology, 25(2), 256-264.e6.

Experimental Protocol: NanoBRET™ Target Engagement Assay

-

Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid to the cells.

-

Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a fluorescently labeled ligand that also binds to the kinase of interest.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the optimized time (e.g., 2 hours).

-

Signal Reading: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The displacement of the tracer by the compound will result in a decrease in the NanoBRET™ ratio. Plot the ratio against the compound concentration to determine the cellular IC50.

Mandatory Visualization: Cellular Target Engagement Workflow

Caption: A streamlined workflow for measuring cellular target engagement.

Downstream Signaling and Functional Assays

The ultimate goal of inhibiting a target is to modulate a cellular pathway and achieve a desired functional outcome. Therefore, it is essential to develop assays that measure the downstream consequences of target engagement.

Expertise & Experience: The choice of a functional assay is highly dependent on the known biology of the target kinase. For example, if the kinase is involved in a proliferation pathway, a cell viability assay would be appropriate.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Plate a cancer cell line known to be dependent on the target kinase in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid for a prolonged period (e.g., 72 hours).

-

Cell Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and provides the necessary components for a luciferase reaction that uses ATP as a substrate.

-

Luminescence Reading: Read the luminescent signal, which is directly proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparison of Biochemical, Cellular, and Functional Data

| Assay Type | Target/Cell Line | Endpoint | Potency (nM) |

| Biochemical | Kinase A | IC50 | Hypothetical: 50 |

| Cellular Target Engagement | Kinase A | IC50 | Hypothetical: 200 |

| Functional (Viability) | Cancer Cell Line X | GI50 | Hypothetical: 500 |

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to conducting baseline in vitro studies for 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid. By following this logical progression from fundamental physicochemical characterization to target identification, validation, and cellular functional assessment, researchers can build a robust and reliable dataset. This data package will be instrumental in making informed decisions about the future development of this compound, including lead optimization, in vivo efficacy studies, and safety assessment.

The key to success in early-stage drug discovery lies in the unwavering commitment to scientific integrity and the generation of high-quality, reproducible data. The protocols and principles outlined in this guide are designed to uphold these standards and provide a solid foundation for the advancement of promising new therapeutic agents.

References

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound featuring a difluorophenyl moiety attached to a pyrazole carboxylic acid scaffold. This structural motif is of significant interest in medicinal chemistry and agrochemical research, appearing in numerous bioactive molecules. Given its potential as a crucial building block or intermediate, a thorough understanding of its toxicological and safety profile is paramount for ensuring occupational safety and guiding early-stage development decisions. This guide provides a comprehensive framework for the toxicological evaluation of this compound. In the absence of extensive public data for this specific molecule, this document synthesizes information from structurally related analogs, outlines a tiered, evidence-based testing strategy, and details best practices for safe handling, thereby serving as an essential resource for scientists working with this and other novel chemical entities.

Part 1: Compound Profile and Rationale for Toxicological Assessment

Chemical Identity

-

Chemical Name: 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

-

Molecular Formula: C₁₀H₆F₂N₂O₂

-

Molecular Weight: 224.17 g/mol

-

Structure:

(Note: An illustrative image would be placed here in a final document)

(Note: An illustrative image would be placed here in a final document)

The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure

The pyrazole ring system is a cornerstone in the development of a wide array of biologically active compounds. Its unique chemical properties allow it to serve as a versatile scaffold in drug design, leading to applications across various fields.

-

Pharmaceuticals: Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The well-known anti-inflammatory drug Celecoxib, for instance, features a related pyrazole core.

-

Agrochemicals: In agriculture, amides derived from pyrazole carboxylic acids are a highly successful class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain.[3]

The presence of the 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid structure as a potential intermediate or metabolite of these active molecules necessitates a robust safety assessment.[3]

Rationale for a Structured Toxicological Assessment

For any novel chemical entity entering a research or development pipeline, a proactive toxicological assessment is a critical component of scientific and ethical best practice.[4] Early identification of potential hazards allows for:

-

Informed Decision-Making: Early data on toxicity can halt the development of unsafe compounds, saving significant time and resources.[4]

-

Occupational Safety: Establishes safe handling procedures to protect laboratory personnel.

-

Regulatory Compliance: Forms the basis of the safety data package required for regulatory submissions.

-

Reduced Animal Use: A tiered, intelligent testing strategy, starting with in vitro and in silico methods, aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[5][6]

Part 2: Predictive Toxicology and Data from Structural Analogs

In Silico Toxicity Prediction

The first step in a modern safety assessment involves computational (in silico) models that predict potential toxicities based on the chemical structure. These methods can flag potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization before any laboratory experiments are conducted. This approach is valuable for prioritizing compounds and designing targeted in vitro assays.[7]

Read-Across from a Structural Isomer: 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

A close structural analog, the 3-carboxylic acid isomer, has documented hazard classifications. While the shift in the carboxylic acid group's position from the 4- to the 3-position can alter biological activity, this data provides the best available starting point for hazard identification.

Table 1: GHS Hazard Classifications for 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid [8]

| Hazard Classification | Category | Signal Word | Hazard Code | Description |

| Acute Toxicity | 4 | Warning | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | 2 | Warning | H315 | Causes skin irritation. |

| Eye Irritation | 2A | Warning | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 | May cause drowsiness or dizziness. |

Causality and Limitations: The observed irritation is likely attributable to the acidic nature of the carboxylic acid group. The acute toxicity and potential for central nervous system effects (drowsiness/dizziness) may be related to the overall physicochemical properties of the molecule allowing it to interact with biological systems.

Crucial Caveat: The principle of read-across must be applied with caution. A change in the position of a key functional group can significantly impact how the molecule fits into enzyme active sites or protein receptors, potentially leading to a different toxicological profile. This data should be treated as provisional and used to guide, not replace, empirical testing.

Part 3: A Proposed Strategy for Toxicological Evaluation

A tiered, hierarchical approach is the most efficient and ethical method for evaluating the safety of a new chemical. The strategy begins with high-throughput in vitro assays and progresses to more complex studies only as needed.[9]

Tier 1: Foundational In Vitro Assays

These initial tests are designed to identify "red flag" toxicities, primarily genotoxicity and cytotoxicity, using minimal amounts of the test compound.[5][6]

Genotoxicity testing is critical for identifying substances that could cause genetic damage, potentially leading to cancer or heritable defects.[5] A standard battery of tests is employed.

Caption: Standard workflow for in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

-

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test compound in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring Escherichia coli.

-

Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102).

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method): a. Prepare various concentrations of the test compound. b. To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation plates). c. Vortex briefly and pour onto the surface of a minimal glucose agar plate. d. Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine/tryptophan).

-

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

Cytotoxicity assays measure the potential of a compound to be toxic to cells, providing a general indicator of basal toxicity.

Experimental Protocol: MTT Assay for Cell Viability

-

Objective: To assess cell metabolic activity as an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Cell Lines: Use relevant human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to screen for potential organ-specific toxicity.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of concentrations of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid for 24-72 hours. c. Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. d. Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol). e. Read the absorbance at ~570 nm using a microplate reader.

-

Interpretation: A decrease in absorbance indicates a reduction in cell viability. The IC₅₀ (concentration that inhibits 50% of cell viability) can be calculated.

Tier 2: Acute Systemic Toxicity

If the intended use of the compound suggests significant human exposure is possible, and in vitro results are not prohibitive, limited in vivo studies may be warranted.

Acute Oral Toxicity (OECD TG 423 - Acute Toxic Class Method): This method is designed to estimate the LD₅₀ value while minimizing the number of animals used. It involves a stepwise procedure with a small group of animals, where the outcome of dosing at one level determines the dose for the next group. This provides critical information for hazard classification and for dose-setting in subsequent repeated-dose studies.

Part 4: Safety, Handling, and Risk Mitigation

Based on the data from the structural isomer and general chemical safety principles, the following precautions are mandatory when handling 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid.[10][11]

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[11]

-

Safety Stations: Ensure easy access to an eyewash station and safety shower.[12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

First Aid Measures[12][13]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure, seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[13]

Caption: A logical workflow for the safe handling of chemical intermediates.

Part 5: Conclusion and Future Directions

1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its presence in a privileged structural class of bioactive molecules. While specific toxicological data is scarce, a robust safety profile can be constructed through a systematic and tiered evaluation process. This guide recommends an approach that begins with in silico prediction and read-across from close structural analogs to identify potential hazards. This information is then used to design a targeted series of in vitro assays to investigate genotoxicity and cytotoxicity.

The results of these foundational studies will determine the necessity of further in vivo testing. Throughout this process, adherence to stringent safety and handling protocols is essential. This methodical approach ensures the protection of researchers, minimizes animal use, and provides the critical data needed to make informed decisions in drug discovery and chemical development pipelines.

References

-

Swetha, G. et al. (2014). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 177-185. [Link]

-

Kim, S. H. et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878. [Link]

-

NextSDS. (n.d.). 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

Li, Y. et al. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(45), 18036-18049. [Link]

-

Patel, R. P. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 164-172. [Link]

-

Titi, A. et al. (2015). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Journal of the Iranian Chemical Society, 12, 1845-1854. [Link]

-

Eskes, C. et al. (2012). In vitro Toxicity Testing in the Twenty-First Century. ALTEX, 29(2), 131-135. [Link]

-

O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In vitro toxicity testing protocols. Humana Press. [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Du, S. et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. nuvisan.com [nuvisan.com]

- 6. criver.com [criver.com]

- 7. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nextsds.com [nextsds.com]

- 9. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols: A Guide to the Strategic Incorporation of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid in Agrochemical Synthesis

Introduction: The Pyrazole Carboxamide Core in Modern Crop Protection

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, a recurring molecular framework found in a multitude of highly successful commercial products.[1][2] Its chemical versatility and stable aromatic nature allow for extensive structural modifications, leading to derivatives with potent and specific biological activities against a range of agricultural threats, including fungi, insects, and weeds.[1][3][4]

Among the most impactful classes of pyrazole-based agrochemicals are the pyrazole carboxamide fungicides.[5] These molecules have revolutionized the control of devastating plant diseases. Their primary mode of action is the highly specific inhibition of the enzyme succinate dehydrogenase (SDH), or Complex II, a critical component of the mitochondrial respiratory chain in fungi.[1][6] By disrupting this vital energy-producing pathway, these fungicides effectively halt fungal growth and spore germination, providing robust protection for key crops like cereals, fruits, and vegetables.[1][6]

At the heart of many of these advanced SDHI fungicides is the 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid moiety. This intermediate is not merely a structural component but a carefully selected building block designed for high performance. The 3,4-difluorophenyl group enhances the molecule's metabolic stability and binding affinity to the target enzyme, while the pyrazole-4-carboxylic acid serves as the essential chemical handle for coupling with various amine fragments. This derivatization is the key step in creating a diverse library of potential active ingredients, allowing scientists to fine-tune the final compound's spectrum of activity and physical properties.[7][8][9] This guide provides a detailed exploration of the synthesis and strategic derivatization of this pivotal intermediate for researchers in the field of agrochemical development.

Part 1: Synthesis of the Core Intermediate

The synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a foundational process, typically achieved through a two-stage approach: formation of the pyrazole ring via cyclocondensation to yield an ester, followed by hydrolysis to the free carboxylic acid.[10] This method is flexible and provides a high-purity intermediate ready for subsequent derivatization.

Synthetic Workflow Overview

The overall process involves the reaction of a hydrazine with a β-ketoester equivalent to form the pyrazole ring, followed by a simple hydrolysis step. This ensures a regioselective and efficient synthesis.

Caption: General workflow for the two-step synthesis of the target carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate

This protocol describes the cyclocondensation reaction to form the core pyrazole ester. The reaction proceeds via a Knorr-type synthesis, which is a robust and widely used method for constructing pyrazole rings.[10]

-

Rationale: The use of a catalytic amount of acetic acid protonates the carbonyl oxygen of the β-ketoester equivalent, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.

-

Materials:

-

(3,4-Difluorophenyl)hydrazine (1.0 eq)

-

Diethyl 2-(ethoxymethylene)-3-oxobutanoate or equivalent β-ketoester (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Ethyl Acetate, Water, Brine for workup

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3,4-difluorophenyl)hydrazine (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.[10]

-

Slowly add the diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude pyrazole ester.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate.

-

Protocol 2: Hydrolysis to 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid

This protocol details the saponification of the ester to the target carboxylic acid, a crucial step for subsequent amide bond formation.[11]

-

Rationale: The ester is hydrolyzed under basic conditions (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which often precipitates from the aqueous solution due to its lower solubility.[10]

-

Materials:

-

Ethyl 1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate (from Protocol 1) (1.0 eq)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF) and Water (co-solvent, e.g., 3:1 ratio)

-

Hydrochloric Acid (HCl), 1M or 2M solution

-

-

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water in a round-bottom flask.[11]

-

Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[10][11]

-

Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[10]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.[10][11]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.[11]

-

Dry the product under high vacuum to yield the pure 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid.

-

Part 2: Derivatization into Pyrazole Carboxamide Fungicides

The conversion of the carboxylic acid to a carboxamide is the critical step in synthesizing the final active ingredient. This is most commonly achieved by activating the carboxylic acid to an acid chloride, followed by reaction with a selected amine. The nature of the amine is a key determinant of the fungicide's biological activity and spectrum.[7][12][13]

Amide Coupling Strategy and Structure-Activity Relationship (SAR)

The choice of the amine component is guided by Structure-Activity Relationship (SAR) studies. The amine portion of the molecule often binds to a hydrophobic pocket of the SDH enzyme. Subtle changes to this part of the structure can have profound effects on fungicidal potency.

Caption: Decision workflow for selecting amine moieties based on SAR principles.

| Amine Moiety (R-NH₂) | General Impact on Activity | Representative Commercial Fungicides (for context) |

| Substituted Anilines (e.g., o-tolyl, xylyl) | Provides a solid baseline of broad-spectrum activity. The substitution pattern on the aniline ring is critical for potency.[12][14] | Bixafen, Fluxapyroxad |

| Biphenyl or other bi-aryl amines | Often leads to very high intrinsic activity against specific pathogens by providing additional hydrophobic interactions within the enzyme binding site.[7] | Boscalid (different core but similar principle) |

| Alicyclic or bulky alkyl groups | Can alter the compound's physical properties, such as solubility and systemicity within the plant, potentially improving overall performance. | Sedaxane |

| Heterocyclic amines (e.g., pyridinyl, thiophenyl) | Introduces different electronic and steric properties, which can overcome resistance mechanisms and broaden the fungicidal spectrum.[13][15] | Penthiopyrad |

Detailed Experimental Protocol: Amide Coupling via Acid Chloride

This two-step protocol is a highly effective and common method for synthesizing pyrazole carboxamides on a laboratory scale.[8][10][11]

-

Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily undergoes nucleophilic acyl substitution with the chosen amine to form the stable amide bond. A base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

-

Materials:

-

1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Desired amine/aniline (1.1-1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (2.0-2.5 eq)

-

-

Procedure:

Step A: Formation of the Acid Chloride

-

To a flame-dried, N₂-purged flask, add the pyrazole carboxylic acid (1.0 eq) and anhydrous DCM or toluene.

-

Add a catalytic drop of DMF.

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours until gas evolution ceases.

-

Cool the mixture and remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole-4-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.[11]

Step B: Amide Formation

-

Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[11]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide.

-

Part 3: Mechanism of Action - Targeting Fungal Respiration

The fungicidal activity of pyrazole carboxamides derived from this core structure stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal metabolism.[6]

-

Targeting Complex II: SDH (Complex II) is an enzyme complex integrated into the inner mitochondrial membrane. It plays a dual role by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[6]

-

Inhibition of Electron Transport: The pyrazole carboxamide molecule binds to the ubiquinone-binding (Qp) site of the SDH enzyme. This binding event physically blocks the transfer of electrons from succinate to ubiquinone.[6]

-

Consequences of Inhibition:

-

ATP Synthesis Halts: The blockage of the ETC severely curtails the production of ATP, the cell's primary energy currency, leading to energy depletion.[6]

-

ROS Accumulation: Impaired electron flow can lead to the formation of reactive oxygen species (ROS), which cause oxidative damage to essential cellular components.[6]

-

Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways necessary for fungal growth and survival.[6]

-

This multi-faceted disruption of cellular respiration ultimately leads to the cessation of fungal growth and cell death.

Caption: Inhibition of the fungal mitochondrial electron transport chain by a pyrazole carboxamide fungicide.

Part 4: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized intermediate and final products.

| Compound | Technique | Expected Data |

| 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid | ¹H NMR | Aromatic protons on the difluorophenyl ring (multiplets), two distinct pyrazole ring protons (singlets), and a broad singlet for the carboxylic acid proton (downfield, >10 ppm). |

| ¹⁹F NMR | Two distinct resonances corresponding to the two fluorine atoms on the phenyl ring. | |

| MS (ESI-) | Expected [M-H]⁻ peak corresponding to the molecular weight minus one proton. | |

| N-Aryl-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide (Example) | ¹H NMR | Signals from the pyrazole and difluorophenyl rings, plus new signals corresponding to the added aryl amine. A characteristic singlet for the amide N-H proton will be present (typically 7-9 ppm). |

| ¹³C NMR | A characteristic resonance for the amide carbonyl carbon (approx. 160-165 ppm). | |

| HPLC | A single major peak indicating high purity (typically >95%). |

References

- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry.

- Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry.

- Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors.

- Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.

- Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Google Scholar.

- Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.

- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: A Robust and Scalable Synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid for Industrial Applications

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, a key building block in the development of modern pharmaceuticals and agrochemicals.[1] Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3] This document details a robust two-step synthetic protocol, commencing with a Knorr-type pyrazole synthesis via the cyclocondensation of (3,4-difluorophenyl)hydrazine with a suitable β-ketoester, followed by saponification.[4][5] We provide in-depth explanations for experimental choices, detailed step-by-step protocols, process safety considerations, and analytical characterization data to ensure reproducibility and high purity on an industrial scale.

Introduction and Strategic Overview

The pyrazole ring is a foundational heterocyclic motif present in numerous FDA-approved drugs.[2] Specifically, N-aryl pyrazole carboxylic acids serve as critical intermediates for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and anticancer agents.[4] The target molecule, 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, leverages the unique electronic properties of the difluorophenyl group to modulate the pharmacokinetic and pharmacodynamic profiles of final drug candidates.

The synthetic strategy outlined herein is designed for efficiency, scalability, and safety. It avoids hazardous reagents and complex purification methods, prioritizing a streamlined process suitable for large-scale manufacturing. The chosen Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole core, known for its high yields and operational simplicity.[4][5][6]

Overall Synthetic Pathway

The synthesis is a two-stage process beginning with commercially available starting materials.

Figure 1: General two-step synthesis of the target compound.

Rationale and Process Development Insights

Step 1: Knorr Pyrazole Synthesis (Cyclocondensation)

The core of this synthesis is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[5]

-

Choice of Hydrazine: (3,4-Difluorophenyl)hydrazine is used as its hydrochloride salt for improved stability and handling. The free base is liberated in situ or by a preliminary basic wash. Using the salt directly in an acidic or alcoholic medium is often sufficient for the reaction to proceed.

-

Choice of 1,3-Dicarbonyl Equivalent: Ethyl 2-formyl-3-oxobutanoate is an ideal substrate. Its two carbonyl groups exhibit different reactivities. The more electrophilic aldehyde reacts preferentially with the terminal nitrogen of the hydrazine, directing the regioselectivity of the cyclization to form the desired 1,4-disubstituted pyrazole isomer.

-

Solvent and Catalyst: Ethanol is selected as the reaction solvent due to its excellent dissolving power for the reactants, its relatively high boiling point for thermal reactions, and its ease of removal during work-up. A catalytic amount of a weak acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the hydrazine and accelerating the reaction rate.[5]

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis Conditions: The conversion of the intermediate ethyl ester to the final carboxylic acid is achieved through base-mediated hydrolysis (saponification).[5] A combination of sodium hydroxide (NaOH) in a water/tetrahydrofuran (THF) co-solvent system is utilized. THF ensures the solubility of the organic ester in the aqueous basic medium, creating a homogeneous reaction mixture and facilitating a rapid and complete reaction.

-

Product Isolation: The carboxylic acid product is isolated by acidic work-up. After hydrolysis, the reaction mixture contains the sodium carboxylate salt. Careful acidification with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2-3 protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution due to its low water solubility. This provides a simple and highly effective method for initial purification.

Detailed Protocols for Scale-Up Synthesis

This protocol is based on a 1 kg scale of the limiting reagent, (3,4-Difluorophenyl)hydrazine hydrochloride. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing environment.

Materials and Equipment

| Material | Grade | Supplier Example |

| (3,4-Difluorophenyl)hydrazine hydrochloride | >98% Purity | Sigma-Aldrich, TCI |

| Ethyl 2-(ethoxymethylene)acetoacetate | >97% Purity | Alfa Aesar, Combi-Blocks |

| Ethanol (200 Proof) | Anhydrous, ACS | Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent | VWR |

| Sodium Hydroxide (pellets) | ACS Reagent | EMD Millipore |

| Tetrahydrofuran (THF) | Anhydrous, Stabilized | J.T.Baker |

| Hydrochloric Acid (37%) | ACS Reagent | BDH Chemicals |

| Ethyl Acetate | ACS Grade | Pharmco-Aaper |

| Anhydrous Sodium Sulfate | ACS Grade | Macron |

| Equipment | Specification | |

| 20L Jacketed Glass Reactor | With overhead stirrer, reflux condenser, dropping funnel, and temperature probe | |

| 50L Jacketed Glass Reactor | With overhead stirrer and temperature probe | |

| Buchner Funnel and Filter Flask | Appropriate size for solids filtration | |

| Rotary Evaporator | Industrial scale, with vacuum pump and chiller | |

| Vacuum Oven | For drying final product |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for synthesis.

Protocol 1: Synthesis of Ethyl 1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate (Intermediate 3)

-

Reactor Setup: Equip a 20L jacketed glass reactor with an overhead stirrer, reflux condenser, and temperature probe. Ensure the system is clean and dry.

-

Charging Reactants: Charge the reactor with (3,4-Difluorophenyl)hydrazine hydrochloride (1.00 kg, 5.54 mol) and ethanol (10 L).

-

Initial Heating & Catalyst Addition: Begin stirring and gently heat the mixture to 40-50°C to aid dissolution. Add glacial acetic acid (50 mL, approx. 0.87 mol) as a catalyst.

-

Substrate Addition: Slowly add ethyl 2-(ethoxymethylene)acetoacetate (1.22 kg, 5.64 mol) to the reactor over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 60°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting hydrazine is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Extraction: Transfer the concentrated residue to a separatory funnel (or conduct in an appropriate extraction vessel). Add ethyl acetate (8 L) and water (5 L). Shake vigorously. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as an oil or low-melting solid. The crude product is often of sufficient purity (>95%) to proceed directly to the next step.

Protocol 2: Hydrolysis to 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic Acid (Final Product 4)

-

Reactor Setup: Charge a 50L jacketed glass reactor with the crude ethyl ester from the previous step.

-

Solvent Addition: Add tetrahydrofuran (THF, 8 L) and water (8 L) to the reactor and stir until the ester is fully dissolved.

-

Base Addition: In a separate vessel, dissolve sodium hydroxide (0.44 kg, 11.0 mol) in water (4 L). Cool the solution to room temperature. Slowly add the NaOH solution to the reactor.

-

Reaction: Gently heat the mixture to 40°C and stir for 2-3 hours.

-

Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detected.

-

Cooling and Acidification: Cool the reaction mixture to 0-5°C using a chiller. Slowly and carefully add concentrated hydrochloric acid (approx. 1 L, or until pH ~2 is reached). A thick white precipitate will form.

-

Precipitation and Filtration: Stir the cold slurry for an additional hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 4 L) to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization and Quality Control

The final product should be a white to off-white crystalline solid.

| Table 1: Expected Analytical Data | |

| Test | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 215-220 °C (literature varies) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (br s, 1H, COOH), 8.65 (s, 1H), 8.15 (s, 1H), 7.95 (m, 1H), 7.80 (m, 1H), 7.60 (m, 1H) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -135 to -145 (two multiplets) |

| Mass Spec (ESI-) | m/z calculated for C₁₀H₅F₂N₂O₂⁻: 223.03; found: 223.1 |

| Table 2: Industrial Quality Control Specifications | |

| Parameter | Specification |

| Purity (HPLC) | ≥ 99.0% |

| Yield (Overall) | 80-90% |

| Loss on Drying | ≤ 0.5% |

| Residual Solvents (GC) | Ethanol, THF, Ethyl Acetate < 5000 ppm |

Safety and Handling

Industrial-scale synthesis requires strict adherence to safety protocols.

-

Hazardous Materials: (3,4-Difluorophenyl)hydrazine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10][11] Operations should be performed in a well-ventilated area.[8][10]

-

Process Safety:

-

The initial cyclocondensation reaction can be mildly exothermic, especially during the addition of the ketoester. Controlled addition rates and monitoring of the internal temperature are crucial.

-

The neutralization of excess base with concentrated acid is highly exothermic. This step must be performed slowly, with efficient cooling and stirring to prevent a runaway reaction.

-

-

Waste Disposal: All waste materials, including aqueous layers and solvent washes, must be disposed of in accordance with local, state, and federal environmental regulations. Acidic and basic aqueous wastes should be neutralized before disposal.

Conclusion

This application note details a validated and scalable two-step synthesis for 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid. The process utilizes readily available starting materials and employs robust, high-yielding chemical transformations. By providing detailed procedural steps, process development rationale, and critical safety information, this guide serves as an essential resource for researchers and chemical engineers tasked with the large-scale production of this valuable chemical intermediate.

References

-

ResearchGate. Large-scale synthesis of 1H-pyrazole. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

-

PubChem. (3,4-Difluorophenyl)hydrazine hydrochloride. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

-

International Research Journal of Modernization in Engineering Technology and Science. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

-

American Chemical Society Publications. Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Available from: [Link]

- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-